3-Chloro-5-isopropyl-1,2,4-oxadiazole

Beschreibung

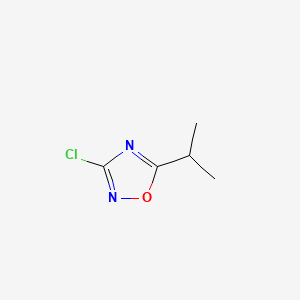

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-5-propan-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2O/c1-3(2)4-7-5(6)8-9-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFTIXTYCNSSYIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NO1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601259943 | |

| Record name | 3-Chloro-5-(1-methylethyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601259943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1243250-26-1 | |

| Record name | 3-Chloro-5-(1-methylethyl)-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1243250-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-(1-methylethyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601259943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Chloro-5-isopropyl-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Chloro-5-isopropyl-1,2,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The 1,2,4-oxadiazole scaffold is a well-recognized bioisostere for amide and ester functionalities, offering potential improvements in metabolic stability and pharmacokinetic profiles. This document details a robust synthetic pathway, outlines step-by-step experimental protocols, and discusses the analytical techniques essential for the structural elucidation and purity assessment of the target molecule. By integrating established chemical principles with practical insights, this guide serves as a valuable resource for researchers engaged in the exploration of novel small molecule therapeutics.

Introduction: The Significance of the 1,2,4-Oxadiazole Moiety

The 1,2,4-oxadiazole ring system is a prominent five-membered heterocycle that has garnered significant attention in the field of medicinal chemistry. Its prevalence in numerous biologically active compounds stems from its role as a bioisosteric replacement for amide and ester groups. This substitution can lead to enhanced metabolic stability, improved oral bioavailability, and modulated target-binding interactions. The inherent stability of the 1,2,4-oxadiazole ring, coupled with its capacity for diverse substitution at the 3- and 5-positions, makes it a versatile scaffold for the design of novel therapeutic agents across a range of disease areas.

This guide focuses specifically on this compound, a molecule that combines the reactive potential of a chloro-substituent at the 3-position with the steric and electronic influence of an isopropyl group at the 5-position. The chloro-substituent can serve as a handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Synthetic Strategy: A Two-Step Approach to this compound

The most prevalent and reliable method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of an O-acylamidoxime intermediate. This intermediate is typically formed from the reaction of an amidoxime with an acylating agent.[1] For the synthesis of this compound, a logical and efficient pathway involves a two-step process, beginning with the preparation of the requisite amidoxime precursor.

Diagram of the Synthetic Workflow

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of Isobutyramide Oxime

The initial and crucial step is the preparation of isobutyramide oxime, which will provide the isopropyl group at the 5-position of the final oxadiazole. This is typically achieved through the reaction of isobutyraldehyde with hydroxylamine hydrochloride in the presence of a base.[2]

Experimental Protocol:

-

Reagents and Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isobutyraldehyde (1.0 eq) in ethanol.

-

Addition of Hydroxylamine: To this solution, add a solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) in water. The sodium acetate acts as a base to neutralize the HCl released from the hydroxylamine salt.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, remove the ethanol under reduced pressure. The aqueous residue is then extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude isobutyramide oxime.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure isobutyramide oxime as a white solid.

Step 2: Synthesis of this compound

The second step involves the formation of the 3-chloro-1,2,4-oxadiazole ring. This is achieved by reacting the prepared isobutyramide oxime with a phosgene equivalent, such as triphosgene.[3][4] Triphosgene is a safer, solid alternative to gaseous phosgene and decomposes in the presence of a base to generate phosgene in situ.

Experimental Protocol:

-

Reagents and Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve isobutyramide oxime (1.0 eq) in a dry, inert solvent such as tetrahydrofuran (THF).

-

Cooling and Base Addition: Cool the solution to 0 °C in an ice bath. Add a non-nucleophilic base, such as triethylamine (2.2 eq), dropwise while maintaining the temperature below 5 °C.

-

Triphosgene Addition: In a separate flask, prepare a solution of triphosgene (0.4 eq) in dry THF. Add this solution dropwise to the reaction mixture via the dropping funnel, ensuring the temperature does not exceed 5 °C. Caution: This reaction should be performed in a well-ventilated fume hood due to the in situ generation of phosgene.

-

Reaction and Cyclization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The reaction involves the initial formation of an N-hydroxy-imidoyl chloride, which then undergoes intramolecular cyclization to form the 1,2,4-oxadiazole ring.

-

Work-up and Isolation: Quench the reaction by the slow addition of water. Extract the aqueous mixture with ethyl acetate. The combined organic layers are washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield this compound as a colorless oil or low-melting solid.

Characterization of this compound

Thorough characterization is imperative to confirm the structure and assess the purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Diagram of the Characterization Workflow

Caption: Logical flow of the characterization process.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound based on the analysis of similar structures and general spectroscopic principles.[5][6]

| Technique | Expected Observations | Interpretation |

| ¹H NMR | Doublet (~1.4 ppm, 6H), Septet (~3.2 ppm, 1H) | The doublet corresponds to the six equivalent methyl protons of the isopropyl group, split by the single methine proton. The septet corresponds to the methine proton, split by the six methyl protons. |

| ¹³C NMR | ~21 ppm (2C), ~28 ppm (1C), ~168 ppm (1C), ~178 ppm (1C) | The signals around 21 ppm are attributed to the two equivalent methyl carbons of the isopropyl group. The signal around 28 ppm corresponds to the methine carbon. The downfield signals are characteristic of the C3 and C5 carbons of the 1,2,4-oxadiazole ring.[7] |

| FTIR (cm⁻¹) | ~2970 (C-H stretch, aliphatic), ~1600 (C=N stretch), ~1470 (C-H bend), ~1370 (C-O stretch), ~800 (C-Cl stretch) | These absorption bands are indicative of the presence of the isopropyl group, the C=N and C-O bonds within the oxadiazole ring, and the C-Cl bond.[8] |

| Mass Spec (EI) | M⁺ peak at m/z 146/148 (3:1 ratio), fragmentation peaks | The molecular ion peak will show the characteristic isotopic pattern for a chlorine-containing compound. Common fragmentation pathways for 1,2,4-oxadiazoles involve cleavage of the heterocyclic ring.[9][10] |

Safety Considerations

-

Triphosgene: Triphosgene is a toxic substance and a source of phosgene. It should be handled with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.

-

Solvents: The organic solvents used in the synthesis are flammable and should be handled away from ignition sources.

-

Acids and Bases: Concentrated acids and bases are corrosive and should be handled with care.

Conclusion

This technical guide has detailed a reliable and well-documented synthetic route for the preparation of this compound. The two-step process, involving the formation of isobutyramide oxime followed by cyclization with triphosgene, offers a practical approach for obtaining this valuable heterocyclic building block. The comprehensive characterization data provided serves as a benchmark for confirming the identity and purity of the synthesized compound. By following the outlined protocols and adhering to the necessary safety precautions, researchers can confidently synthesize and utilize this compound in their drug discovery and development endeavors.

References

-

Augustine, J. K., Akabote, V., Hegde, S. G., & Alagarsamy, P. (2009). PTSA-ZnCl2 is an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. The Journal of Organic Chemistry, 74(15), 5640–5643. [Link]

-

Chung, K. H., & Kim, Y. H. (1999). New cyclization of N-hydroxyiminoyl chlorides with N-alkyl ethynesulfonamides. Journal of Heterocyclic Chemistry, 36(2), 461-464. [Link]

-

Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(10), 539–549. [Link]

-

Gozal, N., & Karadayı, N. (2018). The Reaction of Amidoximes with Chloroacetyl Chloride. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(10), 653-657. [Link]

-

Pace, A., & Pierro, P. (2009). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Organic Preparations and Procedures International, 41(5), 377-417. [Link]

-

Kumar, A., Kumar, V., & Singh, J. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Results in Chemistry, 5, 100832. [Link]

- WO2019020451A1 - Preparation of substituted 3-aryl-5-trifluoromethyl-1,2,4-oxadiazoles. (2019).

-

Shimizu, T., Hayashi, Y., Miyamoto, H., & Teramura, K. (1996). A Facile Synthesis of 3-Substituted 5-Oxo-1,2,4-thiadiazoles from Amidoximes. Heterocycles, 43(4), 889-896. [Link]

-

El-Sayed, W. M., Ali, O. M., Zyryanov, G. V., & El-Shehry, M. F. (2021). Synthesis and Screening of New[1][11][12]Oxadiazole,[11][12]Triazole, and[11][12]Triazolo[4,3-b][11][12]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). ACS Omega, 6(2), 1183-1194. [Link]

-

Lozynskyi, A., Zimenkovsky, B., & Lesyk, R. (2019). Preparation of imidoyl chlorides 1 and 3. Reagents and conditions. ResearchGate. [Link]

-

Chylińska, J., Szymańska, E., & Kaczmarek, Ł. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(11), 2533. [Link]

-

Singh, R. P. (2014). A REVIEW AND METHODS TO HANDLE PHOSGENE, TRIPHOSGENE SAFELY DURING DRUG SYNTHESIS. International Journal of Pharmaceutical Sciences and Research, 5(2), 349. [Link]

-

Srivastava, R. M. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews, 24(3), 328-346. [Link]

-

JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Retrieved from [Link]

-

Solubility of Things. (n.d.). Isobutyraldehyde oxime. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

El-Sayed, W. M., Ali, O. M., Zyryanov, G. V., & El-Shehry, M. F. (2021). Synthesis and Screening of New[1][11][12]Oxadiazole,[11][12]Triazole, and[11][12]Triazolo[4,3-b][11][12]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). ACS Omega, 6(2), 1183-1194. [Link]

-

Lanza, F., Hobby, J. A., & Reva, I. (2016). structure and spectroscopy of 3-chloro-4-fluoro-1,2,5-thiadiazole. ResearchGate. [Link]

-

da Silva, A. C., de Souza, M. C. B. V., & Ferreira, V. F. (2003). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Journal of the Brazilian Chemical Society, 14, 477-481. [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Srivastava, R. M. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. PubMed. [Link]

-

Kartika, R. (2020). A decade review of triphosgene and its applications in organic reactions. Tetrahedron, 76(38), 131427. [Link]

-

Reddit. (2022). Reaction with triphosgene. r/Chempros. [Link]

-

El-Gazzar, A. B. A., Youssef, A. M., & El-Sayed, M. A. (2017). 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. ResearchGate. [Link]

-

Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & Elnagdi, M. H. (1999). A novel synthesis of imidazoles via the cycloaddition of nitrile ylides to their imidoyl chloride precursors. Journal of the Chemical Society, Perkin Transactions 1, (9), 1149-1152. [Link]

-

The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Mironov, A. F., Ruziev, R. D., & Lebedeva, V. S. (2004). [Synthesis and chemical transformations of N-hydroxy- and N-hydroxyalkylcycloimides of chlorin p6]. Bioorganicheskaia khimiia, 30(5), 520–530. [Link]

-

Srivastava, R. M., & de Morais, J. L. (1989). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova, 12(3), 221-224. [Link]

-

PubChem. (n.d.). 3-Chloro-5-Methyl-1,2,4-Oxadiazole. Retrieved from [Link]

-

Wikipedia. (n.d.). Imidoyl chloride. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. Retrieved from [Link]

-

Jadhav, A. D., Gade, E. H., Angarkhe, B. L., & Durrani, A. (2018). An efficient one pot synthesis of oxime by classical method. International Journal of Chemical and Physical Sciences, 7. [Link]

-

Selva, A., & Vettori, U. (1980). MASS SPECTROMETRY OF OXAZOLES. HETEROCYCLES, 14(6), 785-807. [Link]

- US3429920A - Prepar

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. Page loading... [guidechem.com]

- 5. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scispace.com [scispace.com]

- 8. journalspub.com [journalspub.com]

- 9. researchgate.net [researchgate.net]

- 10. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 12. tandfonline.com [tandfonline.com]

Physicochemical properties of 3-Chloro-5-isopropyl-1,2,4-oxadiazole

An In-Depth Technical Guide to the Physicochemical Properties of 3-Chloro-5-isopropyl-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-oxadiazole ring is a prominent five-membered heterocycle that has garnered significant attention in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for ester and amide functionalities make it a valuable scaffold in modern drug discovery. Derivatives of 1,2,4-oxadiazole have shown a wide array of pharmacological activities.[1] This guide focuses on a specific, under-documented derivative: This compound .

Due to the limited availability of direct experimental data for this compound in peer-reviewed literature, this document serves as a comprehensive technical guide that synthesizes information from close structural analogs and established predictive models. By examining the known properties of its methyl and ethyl analogs, we can construct a reliable physicochemical profile to guide research and development efforts. This guide provides predicted properties, a plausible synthetic route, detailed experimental protocols for characterization, and essential safety information.

Molecular and Physicochemical Profile

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior, influencing everything from absorption and distribution to target binding and clearance. The substitution at the 5-position of the oxadiazole ring, in this case, an isopropyl group, is expected to significantly influence properties like lipophilicity and solubility compared to smaller alkyl analogs.

Comparative Property Analysis

The following table summarizes the known or computed properties of the methyl and ethyl analogs alongside predicted values for the target compound, this compound. These predictions are derived from established Quantitative Structure-Property Relationship (QSPR) models and principles of medicinal chemistry.[2]

| Property | 3-Chloro-5-methyl-1,2,4-oxadiazole | 3-Chloro-5-ethyl-1,2,4-oxadiazole | This compound (Predicted) | Rationale for Prediction / Reference |

| Structure |  |  |  | Chemical Structure |

| Molecular Formula | C₃H₃ClN₂O | C₄H₅ClN₂O | C₅H₇ClN₂O | Stoichiometry |

| Molecular Weight | 118.52 g/mol | 132.55 g/mol | 146.58 g/mol | [3][4] |

| Calculated LogP (XLogP3) | 1.5 | ~1.9 - 2.1 | ~2.3 - 2.6 | Increasing alkyl chain length increases lipophilicity.[3] |

| Hydrogen Bond Donors | 0 | 0 | 0 | No HBD moieties present.[3] |

| Hydrogen Bond Acceptors | 2 | 2 | 2 | The two nitrogen atoms in the oxadiazole ring act as acceptors.[3] |

| Topological Polar Surface Area (TPSA) | 38.9 Ų | 38.9 Ų | 38.9 Ų | TPSA is determined by the heteroatoms (N, O); the alkyl chain is non-polar.[3] |

| Aqueous Solubility | Moderate | Lower | Low | Solubility is expected to decrease as lipophilicity (LogP) increases. |

| pKa (Predicted) | ~1.0 - 2.0 (weakly basic) | ~1.0 - 2.0 (weakly basic) | ~1.0 - 2.0 (weakly basic) | The oxadiazole ring is a very weak base; alkyl substitution has a minimal effect on the pKa of the ring nitrogens. |

In-Depth Discussion of Properties

-

Lipophilicity (LogP/LogD): Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a crucial parameter for membrane permeability and target engagement. The predicted cLogP of ~2.3 - 2.6 for the isopropyl derivative places it in a favorable range for oral bioavailability. The progressive increase from the methyl (1.5) to the isopropyl analog highlights a key structure-activity relationship (SAR) handle for optimizing permeability.[3]

-

Solubility: Aqueous solubility is essential for drug absorption and formulation. As predicted, the increased lipophilicity of the isopropyl group is expected to decrease its solubility compared to the methyl analog. This trade-off between permeability and solubility is a common challenge in drug design. If experimental solubility is found to be a limiting factor, formulation strategies such as salt formation (if a basic center were present) or amorphous solid dispersions may be required.

-

Polar Surface Area (TPSA): TPSA is a strong predictor of drug transport properties, particularly oral absorption and blood-brain barrier penetration. With a TPSA of 38.9 Ų, the molecule is well within the typical range for good membrane permeability.[3]

Synthesis and Spectroscopic Characterization

While a specific synthesis for this compound is not published, a reliable route can be proposed based on well-established methods for creating 3,5-disubstituted-1,2,4-oxadiazoles.[1][5]

Proposed Synthetic Pathway

The most common and versatile approach involves the acylation of an amidoxime followed by a cyclodehydration reaction.[6] For this target, the key precursors would be a source of "chloro-cyanamide" or equivalent and isobutyryl chloride or isobutyric acid. A highly plausible route starts with an appropriate amidoxime and an acyl chloride.

Caption: General synthetic workflow for 1,2,4-oxadiazole formation.

Expected Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to be simple and highly characteristic. The isopropyl group should produce two distinct signals: a doublet integrating to six protons (for the two CH₃ groups) and a septet integrating to one proton (for the CH group). The chemical shifts would be in the aliphatic region, with the septet further downfield due to its proximity to the heterocyclic ring.

-

¹³C NMR: The carbon spectrum will show signals for the two carbons of the isopropyl group and the two distinct carbons of the 1,2,4-oxadiazole ring (C3 and C5). The C3 carbon, bonded to chlorine, and the C5 carbon, bonded to the isopropyl group, will appear at characteristic downfield shifts.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z 146. A prominent feature will be the M+2 peak at m/z 148, with an intensity approximately one-third of the M⁺ peak, which is the characteristic isotopic signature of a molecule containing one chlorine atom.

Experimental Protocols for Physicochemical Characterization

To move from prediction to empirical data, rigorous experimental determination of key properties is essential. The following protocols describe standard, validated methods used in the pharmaceutical industry.

Protocol 1: Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

This protocol adheres to the OECD 107 guideline and provides the thermodynamic LogP value.

Causality and Principle: This method measures the equilibrium distribution of the compound between two immiscible phases, n-octanol and water, representing lipid and aqueous environments, respectively. Pre-saturation of the solvents is critical to prevent volume changes during the experiment, ensuring that the measured concentrations reflect the true partition equilibrium.

Step-by-Step Methodology:

-

Solvent Preparation: Prepare mutually saturated solvents by stirring equal volumes of n-octanol and purified water (or a relevant buffer, e.g., pH 7.4 phosphate buffer for LogD) in a large vessel for 24 hours. Allow the phases to separate completely.

-

Stock Solution: Prepare a stock solution of this compound in n-octanol (saturated with water) at a concentration of ~1 mg/mL.

-

Partitioning: In triplicate, add a known volume of the stock solution to a centifuge tube containing a precise volume of the water-saturated buffer, typically at a 1:1 or 2:1 volume ratio.

-

Equilibration: Cap the tubes securely and shake them at a constant temperature (e.g., 25°C) for at least 24 hours to ensure equilibrium is reached. The choice of shaking method (e.g., wrist-action shaker) should be vigorous enough to ensure mixing but not so vigorous as to cause emulsification.

-

Phase Separation: Centrifuge the tubes at high speed (e.g., 3000 x g) for 20-30 minutes to achieve a clean separation of the two phases.

-

Sampling and Analysis: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Analyze the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.

-

Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Compound]octanol / [Compound]water)

Caption: Experimental workflow for LogP determination by shake-flask method.

Protocol 2: Determination of Thermodynamic Aqueous Solubility

This protocol measures the equilibrium solubility of the solid compound in an aqueous buffer.

Causality and Principle: This "slurry" method ensures that the solution is in equilibrium with the most stable, lowest-energy solid form of the compound, providing the true thermodynamic solubility. Using a buffer at a relevant physiological pH (e.g., 7.4) is crucial for understanding behavior in vivo.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a vial (in triplicate) to create a slurry. A visible amount of solid should remain at the end of the experiment.

-

Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., pH 7.4 phosphate-buffered saline).

-

Equilibration: Seal the vials and shake at a constant temperature (e.g., 25°C) for at least 48-72 hours. This extended time is necessary to ensure that the dissolution equilibrium is fully reached.

-

Phase Separation: Filter the slurry through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to separate the saturated solution from the undissolved solid. This step is critical to avoid inflating the solubility measurement with suspended solid particles.

-

Analysis: Dilute the resulting clear supernatant with an appropriate solvent and analyze its concentration against a standard curve using a validated HPLC-UV method.

-

Calculation: The determined concentration is the thermodynamic solubility, typically reported in µg/mL or µM.

Safety and Handling

While no specific toxicity data exists for this compound, the data for its close analog, 3-Chloro-5-methyl-1,2,4-oxadiazole, provides a strong basis for safety precautions.[3]

-

GHS Hazard Classification (Inferred):

-

Handling Recommendations:

-

Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, nitrile gloves, and a lab coat.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Wash hands thoroughly after handling.

-

Conclusion

This compound is a molecule with a promising physicochemical profile for drug discovery applications. Its predicted lipophilicity and polar surface area suggest a good potential for membrane permeability. However, its correspondingly lower aqueous solubility must be carefully managed and experimentally verified. The synthetic pathways to access this and related compounds are well-established, allowing for the generation of material for further study. By employing the rigorous experimental protocols outlined in this guide, researchers can obtain the empirical data needed to fully characterize this compound and confidently advance its development.

References

-

Propersea (Property Prediction). (n.d.). Chemical Computing Group. Retrieved January 16, 2026, from [Link]

-

ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved January 16, 2026, from [Link]

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved January 16, 2026, from [Link]

-

CD ComputaBio. (n.d.). Physicochemical Properties Prediction Service. Retrieved January 16, 2026, from [Link]

-

Paudyal, S., et al. (2019). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. Bioconjugate Chemistry. Retrieved January 16, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Chloro-5-Methyl-1,2,4-Oxadiazole. PubChem Compound Database. Retrieved January 16, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Retrieved January 16, 2026, from [Link]

-

Krayushkin, M. M., et al. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal. Retrieved January 16, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Chloro-1,2,4-oxadiazole. PubChem Compound Database. Retrieved January 16, 2026, from [Link]

- Google Patents. (n.d.). US3564000A - Process for preparing 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives.

-

da Cruz, L. F., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Pharmaceuticals. Retrieved January 16, 2026, from [Link]

-

University of Pretoria. (n.d.). Novel 3-Trifluoromethyl-1,2,4-Oxadiazole Analogues of Astemizole with Multi-Stage Antiplasmodium Activity and In vivo Efficacy. Retrieved January 16, 2026, from [Link]

-

El-Sayed, N. N. E., et al. (2021). Synthesis and Screening of New[2][7]Oxadiazole,[2][8]Triazole, and[2][8]Triazolo[4,3-b][2][8]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). ACS Omega. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (2023). Development of novel 3, 5-substituted-1,2,4-oxadiazole derivatives: a multidimensional approach with in vitro antibacterial, antioxidant, DFT insights, and molecular dynamics simulations. Retrieved January 16, 2026, from [Link]

-

Abd Alrazzak, N. (2018). Synthesis, characterization and study some of physical properties of novel 1,3,4-oxadiazole derivatives. ResearchGate. Retrieved January 16, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Physicochemical Properties Prediction Service - CD ComputaBio [computabio.com]

- 3. 3-Chloro-5-Methyl-1,2,4-Oxadiazole | C3H3ClN2O | CID 20690255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 6. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. On-line Software [vcclab.org]

- 8. acdlabs.com [acdlabs.com]

An In-Depth Technical Guide to the Spectroscopic Profile of 3-Chloro-5-isopropyl-1,2,4-oxadiazole

Disclaimer: The spectroscopic data presented in this guide are predicted values generated from computational models and are intended for research and informational purposes only. Experimental verification is required for confirmation.

Introduction

3-Chloro-5-isopropyl-1,2,4-oxadiazole, with the Chemical Abstracts Service (CAS) registry number 1243250-26-1, is a five-membered heterocyclic compound. The 1,2,4-oxadiazole ring is a prevalent scaffold in medicinal chemistry, valued for its role as a bioisostere for amide and ester functionalities, and its contribution to the metabolic stability and pharmacokinetic profile of drug candidates. The presence of a chloro substituent at the 3-position and an isopropyl group at the 5-position imparts specific electronic and steric properties that can influence its chemical reactivity and biological activity. This guide provides a detailed analysis of the predicted spectroscopic characteristics of this molecule, offering insights for researchers in synthetic chemistry, drug discovery, and analytical sciences.

Molecular Structure and Computational Methodology

The structural and spectroscopic data herein are derived from computational predictions. Understanding the basis of these predictions is crucial for their appropriate application.

Molecular Structure:

Caption: Molecular structure of this compound.

Prediction Protocols:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were predicted using the online NMR predictor NMRDB.org, which utilizes a database-driven approach combined with machine learning algorithms.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum was simulated based on density functional theory (DFT) calculations, a common and reliable method for predicting vibrational frequencies.[2][3]

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum and fragmentation pattern were predicted using computational tools that analyze bond dissociation energies and the stability of resulting fragments.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit signals corresponding to the protons of the isopropyl group.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 3.3 | Septet | 1H | CH of isopropyl group |

| ~ 1.4 | Doublet | 6H | CH₃ of isopropyl group |

Interpretation:

The methine proton (CH) of the isopropyl group is expected to appear as a septet due to coupling with the six equivalent protons of the two methyl groups. Its downfield chemical shift of approximately 3.3 ppm is attributed to the deshielding effect of the adjacent electronegative 1,2,4-oxadiazole ring. The six protons of the two methyl (CH₃) groups are chemically equivalent and are predicted to resonate as a doublet around 1.4 ppm, resulting from coupling to the single methine proton.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹³C NMR spectrum provides insights into the carbon framework of the molecule.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~ 175 | C5 (C-isopropyl) |

| ~ 165 | C3 (C-Cl) |

| ~ 28 | CH of isopropyl group |

| ~ 21 | CH₃ of isopropyl group |

Interpretation:

The carbon atoms of the 1,2,4-oxadiazole ring are significantly deshielded and appear at the downfield end of the spectrum. The carbon atom at the 3-position (C3), bonded to the electronegative chlorine atom, is predicted to have a chemical shift of approximately 165 ppm. The carbon at the 5-position (C5), attached to the isopropyl group, is anticipated to be even further downfield, around 175 ppm, due to the combined electronic effects of the heterocyclic ring.[4][5] The methine carbon of the isopropyl group is expected around 28 ppm, and the equivalent methyl carbons are predicted to be at approximately 21 ppm.[6]

Infrared (IR) Spectroscopy

The predicted IR spectrum reveals the characteristic vibrational modes of the molecule's functional groups.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~ 2970-2870 | C-H stretch (isopropyl) | Medium-Strong |

| ~ 1620 | C=N stretch (oxadiazole ring) | Strong |

| ~ 1470 | C-H bend (isopropyl) | Medium |

| ~ 1380 | C-O-C stretch (oxadiazole ring) | Strong |

| ~ 850 | C-Cl stretch | Strong |

Interpretation:

The IR spectrum is expected to be dominated by several key absorptions. The C-H stretching vibrations of the isopropyl group are predicted in the 2970-2870 cm⁻¹ region. A strong band around 1620 cm⁻¹ is characteristic of the C=N stretching vibration within the 1,2,4-oxadiazole ring. The C-H bending of the isopropyl group will likely appear around 1470 cm⁻¹. A strong absorption at approximately 1380 cm⁻¹ can be assigned to the C-O-C stretching of the oxadiazole ring. The C-Cl stretching vibration is anticipated to produce a strong band in the fingerprint region, around 850 cm⁻¹.

Mass Spectrometry (MS)

The predicted electron ionization (EI) mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z (mass-to-charge ratio) | Predicted Relative Intensity | Fragment Ion |

| 160/162 | High | [M]⁺ (Molecular Ion) |

| 145/147 | Medium | [M - CH₃]⁺ |

| 117/119 | Medium | [M - C₃H₇]⁺ |

| 43 | High | [C₃H₇]⁺ |

Interpretation of Fragmentation:

The molecular ion peak ([M]⁺) is expected at m/z 160, with a characteristic M+2 peak at m/z 162 of approximately one-third the intensity, which is indicative of the presence of a single chlorine atom. The fragmentation of heterocyclic compounds can be complex.[7][8] A common fragmentation pathway for this molecule is the loss of a methyl radical from the isopropyl group, leading to a fragment ion at m/z 145/147. Another significant fragmentation would be the cleavage of the bond between the isopropyl group and the oxadiazole ring, resulting in a fragment at m/z 117/119 and a stable isopropyl cation at m/z 43, which may appear as the base peak.

Sources

- 1. Visualizer loader [nmrdb.org]

- 2. researchgate.net [researchgate.net]

- 3. iosrjournals.org [iosrjournals.org]

- 4. Pep2Prob Benchmark: Predicting Fragment Ion Probability for MS2-based Proteomics [arxiv.org]

- 5. 1243250-26-1|this compound|BLD Pharm [bldpharm.com]

- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 7. How Well Can We Predict Mass Spectra from Structures? Benchmarking Competitive Fragmentation Modeling for Metabolite Identification on Untrained Tandem Mass Spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PROSPRE [prospre.ca]

An In-Depth Technical Guide to the Crystal Structure Analysis of 3-Chloro-5-isopropyl-1,2,4-oxadiazole

A Hypothetical Case Study for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive, technically-grounded walkthrough of the crystal structure analysis of 3-Chloro-5-isopropyl-1,2,4-oxadiazole, a novel heterocyclic compound with potential applications in medicinal chemistry. While a specific crystal structure for this exact molecule is not publicly available, this document serves as an in-depth, field-proven guide to the methodologies and analytical logic required for such an investigation. By synthesizing established protocols for analogous 1,2,4-oxadiazole derivatives, we present a realistic and instructive case study.

The 1,2,4-oxadiazole ring is a significant pharmacophore in drug discovery, known for its metabolic stability and ability to engage in various non-covalent interactions with biological targets.[1] Understanding the precise three-dimensional arrangement of atoms and the intermolecular forces that govern the crystal packing of derivatives like this compound is paramount for rational drug design and the development of new therapeutic agents.

Synthesis and Spectroscopic Characterization: The Foundation of Structural Analysis

Prior to any crystallographic studies, the synthesis and thorough characterization of the target compound are essential to confirm its identity and purity. The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles can be achieved through various established methods, often involving the cyclization of an amidoxime with a suitable carboxylic acid derivative.[2][3]

Proposed Synthetic Route

A plausible synthetic route for this compound involves a two-step process starting from isobutyramide. This would first be converted to isobutyramidoxime, which is then reacted with a chloro-activated species to form the oxadiazole ring.

Spectroscopic Verification

The synthesized compound would be rigorously characterized using a suite of spectroscopic techniques to confirm its molecular structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for elucidating the carbon-hydrogen framework. For this compound, one would expect to see characteristic signals for the isopropyl group (a doublet and a septet in ¹H NMR) and distinct chemical shifts for the carbons of the oxadiazole ring in the ¹³C NMR spectrum.[4]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present. Key vibrational bands for the 1,2,4-oxadiazole ring would be expected, confirming the successful formation of the heterocyclic core.[5][6]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to confirm the elemental composition of the synthesized molecule. The expected molecular ion peak would correspond to the molecular formula C₅H₇ClN₂O.[7]

Single-Crystal X-ray Diffraction: Unveiling the Three-Dimensional Structure

The gold standard for determining the precise atomic arrangement in a crystalline solid is single-crystal X-ray diffraction (SCXRD). This technique provides unambiguous information about bond lengths, bond angles, and the overall conformation of the molecule, as well as how the molecules pack together in the crystal lattice.

Crystallization: The Critical First Step

Growing high-quality single crystals suitable for SCXRD is often the most challenging part of the process. A systematic screening of crystallization conditions is necessary.

Experimental Protocol: Vapor Diffusion for Crystallization

-

Solvent Selection: A primary solvent in which the compound is readily soluble (e.g., acetone, ethyl acetate) and a less soluble "anti-solvent" in which the compound is poorly soluble (e.g., hexane, heptane) are chosen.

-

Sample Preparation: A concentrated solution of this compound is prepared in the primary solvent in a small vial.

-

Vapor Diffusion Setup: The small vial is placed inside a larger, sealed jar containing the anti-solvent.

-

Incubation: The setup is left undisturbed at a constant temperature (e.g., room temperature or 4°C). The anti-solvent vapor slowly diffuses into the primary solvent, gradually reducing the solubility of the compound and promoting slow crystal growth.

-

Crystal Harvesting: Once suitable single crystals have formed, they are carefully harvested for X-ray diffraction analysis.

Data Collection and Structure Refinement

A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected. Modern diffractometers use monochromatic X-ray radiation (e.g., Mo Kα) and a sensitive detector to measure the intensities and positions of the diffracted X-ray beams.[8][9]

The collected data are then processed to determine the unit cell parameters, space group, and the electron density map of the crystal. From the electron density map, the positions of the individual atoms can be determined. The structural model is then refined using least-squares methods to achieve the best possible fit between the observed and calculated diffraction data.[8]

Hypothetical Crystallographic Data

Based on analyses of similar small heterocyclic molecules, a plausible set of crystallographic data for this compound is presented below.

| Parameter | Hypothetical Value |

| Chemical Formula | C₅H₇ClN₂O |

| Formula Weight | 146.57 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543(2) |

| b (Å) | 10.125(3) |

| c (Å) | 9.221(2) |

| α (°) | 90 |

| β (°) | 105.34(3) |

| γ (°) | 90 |

| Volume (ų) | 768.9(3) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.264 |

| Absorption Coeff. (mm⁻¹) | 0.45 |

| F(000) | 304 |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |

| Goodness-of-fit on F² | 1.05 |

Structural Insights and Intermolecular Interactions

The refined crystal structure would reveal key details about the molecular geometry and the forces governing its solid-state assembly.

Molecular Geometry

The 1,2,4-oxadiazole ring is expected to be essentially planar. The bond lengths and angles within the ring would provide insight into its electronic structure and degree of aromaticity, which is generally considered to be lower than that of the 1,3,4-oxadiazole isomer.[10] The isopropyl group will adopt a specific conformation relative to the plane of the oxadiazole ring, and the C-Cl bond length will be a key parameter.

Intermolecular Interactions

Even in the absence of strong hydrogen bond donors, the crystal packing of this compound would be dictated by a network of weaker intermolecular interactions. Hirshfeld surface analysis is a powerful tool to visualize and quantify these interactions.[4][11]

-

C-H···N and C-H···O Interactions: The nitrogen and oxygen atoms of the oxadiazole ring can act as acceptors for weak hydrogen bonds from the C-H groups of neighboring molecules.

-

Halogen Bonding: The chlorine atom can participate in halogen bonding, where it acts as an electrophilic region that interacts with a nucleophilic atom (like a nitrogen or oxygen) on an adjacent molecule.

-

π-π Stacking: Depending on the packing arrangement, there might be offset π-π interactions between the oxadiazole rings of adjacent molecules.

Conclusion and Future Directions

This guide has outlined a comprehensive, albeit hypothetical, approach to the crystal structure analysis of this compound. By following a logical progression from synthesis and spectroscopic confirmation to single-crystal X-ray diffraction and analysis of intermolecular interactions, researchers can gain profound insights into the solid-state properties of novel compounds.

The structural information gleaned from such an analysis is invaluable for understanding structure-activity relationships (SAR) and for the rational design of new molecules with improved efficacy and physicochemical properties.[1] For drug development professionals, a detailed understanding of the crystal structure can inform formulation strategies and provide a basis for computational modeling and docking studies.

References

- 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. MDPI.

- Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells.

- A Comparative Guide to the Physical Properties of 1,2,4- and 1,3,4-Oxadiazole Isomers. Benchchem.

- Synthesis, Single-Crystal X-Ray, Hirshfeld and Antimicrobial Evaluation of some New Imidazopyridine Nucleus Incorporated with Oxadiazole Scaffold.

- Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. CrystEngComm (RSC Publishing).

- Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI.

- Synthesis, spectral characterization, and biological studies of 3,5-disubstituted- 1,3,4-oxadiazole-2(3H)-thione derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry.

- This compound. ChemScene.

- Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal.

- Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles.

- Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 3. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. "Synthesis, spectral characterization, and biological studies of 3,5-di" by TUĞÇE ÖZYAZICI, FİKRETTİN ŞAHİN et al. [journals.tubitak.gov.tr]

- 6. journalspub.com [journalspub.com]

- 7. chemscene.com [chemscene.com]

- 8. Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00944K [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

The Enduring Scaffold: A Technical Guide to the Discovery and Evolution of 1,2,4-Oxadiazole Derivatives

Abstract

The 1,2,4-oxadiazole, a five-membered aromatic heterocycle, has traversed a remarkable journey from a chemical curiosity to a cornerstone in modern medicinal chemistry. First synthesized in the late 19th century, this scaffold remained largely in the background for nearly eight decades before its unique physicochemical and biological properties catalyzed a surge of interest. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery, historical evolution, and synthetic methodologies of 1,2,4-oxadiazole derivatives. We will explore the causal factors behind the selection of synthetic routes, delve into the mechanistic underpinnings of key reactions, and present detailed experimental protocols. Furthermore, this guide will illuminate the bioisosteric rationale that has cemented the 1,2,4-oxadiazole as a privileged scaffold in the design of novel therapeutics across a wide spectrum of diseases.

A Historical Perspective: From 'Azoxime' to a Privileged Scaffold

The story of the 1,2,4-oxadiazole begins in 1884 with its first synthesis by Tiemann and Krüger.[1] Initially, this novel heterocycle was classified as "azoxime" or "furo[ab1]diazole," a reflection of the nascent understanding of heterocyclic chemistry at the time.[1] For nearly 80 years following its discovery, the 1,2,4-oxadiazole ring remained a subject of limited academic interest. A pivotal shift occurred when its capacity for photochemical rearrangement into other heterocyclic systems was observed, sparking renewed curiosity among chemists.

The foray of 1,2,4-oxadiazole derivatives into the biological realm commenced in the early 1940s, with systematic investigations into their potential pharmacological activities. However, it was the introduction of Oxolamine in the 1960s as a commercial cough suppressant that marked the first tangible success of a 1,2,4-oxadiazole-containing molecule in medicine. This milestone served as a crucial proof-of-concept, yet the full therapeutic potential of this scaffold would not be extensively explored for several more decades. The last 40 years have witnessed an exponential growth in research, unveiling a vast array of biological activities including anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal properties, firmly establishing the 1,2,4-oxadiazole as a "privileged scaffold" in drug discovery.[1][2]

The modern appreciation for the 1,2,4-oxadiazole is largely attributed to its role as a bioisostere for ester and amide functionalities.[3] This bioisosteric replacement offers the advantage of introducing a metabolically stable group that can mimic the parent functionality's hydrogen bonding capabilities and steric profile, while being resistant to enzymatic hydrolysis. This strategic substitution has become a powerful tool for medicinal chemists to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[3]

The Synthetic Evolution: From Classical Approaches to Modern Methodologies

The synthetic toolbox for constructing the 1,2,4-oxadiazole ring has significantly expanded since Tiemann and Krüger's initial report. The choice of a particular synthetic route is often dictated by the availability of starting materials, desired substitution patterns, and reaction efficiency.

The Cornerstone of Synthesis: Acylation of Amidoximes

The most prevalent and historically significant method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is the condensation of an amidoxime with a carboxylic acid derivative, typically an acyl chloride. This method, first proposed by Tiemann and Krüger, proceeds through an O-acylamidoxime intermediate which then undergoes dehydrative cyclization.

Causality in Experimental Choices:

-

Acylating Agent: While acyl chlorides are highly reactive and widely used, the reaction can also be performed with carboxylic acids (often requiring a coupling agent), anhydrides, or esters. The choice depends on the stability of the starting materials and the desired reaction conditions.

-

Solvent and Base: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly employed to prevent hydrolysis of the acylating agent. A base, such as pyridine or triethylamine, is typically added to neutralize the HCl generated during the reaction with acyl chlorides.

-

Temperature: The initial acylation is often performed at low temperatures (e.g., 0 °C) to control the exothermic reaction, followed by heating to promote the cyclization step.

Self-Validating System: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials and the formation of the O-acylamidoxime intermediate and the final 1,2,4-oxadiazole product. The final product is then purified by column chromatography and characterized by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Experimental Protocol: Synthesis of 3-phenyl-5-methyl-1,2,4-oxadiazole

-

Preparation of Benzamidoxime: To a solution of benzonitrile (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice-water.

-

Collect the precipitated benzamidoxime by filtration, wash with cold water, and dry.

-

Acylation and Cyclization: Dissolve benzamidoxime (1.0 eq) and pyridine (1.2 eq) in dry DCM at 0 °C under an inert atmosphere.

-

Add acetyl chloride (1.1 eq) dropwise to the solution.

-

Allow the reaction to stir at room temperature for 2 hours.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the cyclization by TLC.

-

Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Diagram of the Acylation-Cyclization Workflow:

Caption: Workflow for the synthesis of a 1,2,4-oxadiazole via amidoxime acylation.

The [3+2] Cycloaddition Approach: Nitrile Oxides and Nitriles

Another fundamental method for the synthesis of 1,2,4-oxadiazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile. This approach offers a different regiochemical outcome compared to the amidoxime route, with the substituent from the nitrile ending up at the 5-position of the oxadiazole ring.

Causality in Experimental Choices:

-

Nitrile Oxide Generation: Nitrile oxides are unstable intermediates and are typically generated in situ. Common methods include the dehydrohalogenation of hydroxamoyl halides with a base (e.g., triethylamine) or the dehydration of nitroalkanes.

-

Nitrile Reactivity: A significant challenge with this method is the often low reactivity of the nitrile's triple bond. The reaction is more favorable with electron-deficient nitriles. To overcome this limitation, catalysts such as platinum(IV) complexes have been employed to facilitate the cycloaddition under milder conditions.

-

Side Reactions: A competing side reaction is the dimerization of the nitrile oxide to form a furoxan (1,2,5-oxadiazole-2-oxide). This can be minimized by slowly adding the nitrile oxide precursor to the nitrile solution or by using the nitrile as the solvent to maintain a high concentration.

Diagram of the 1,3-Dipolar Cycloaddition Pathway:

Caption: General scheme for 1,2,4-oxadiazole synthesis via 1,3-dipolar cycloaddition.

Modern Synthetic Innovations

In recent years, significant efforts have been directed towards developing more efficient, environmentally friendly, and versatile methods for 1,2,4-oxadiazole synthesis.

-

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically reduce reaction times and improve yields for the acylation-cyclization of amidoximes. This is attributed to efficient and uniform heating of the reaction mixture.

-

One-Pot Procedures: Several one-pot protocols have been developed to streamline the synthesis and avoid the isolation of intermediates. For example, the reaction of nitriles with hydroxylamine followed by in-situ acylation and cyclization offers a more atom-economical approach.[4]

-

Novel Catalysts: The use of catalysts like TBAF (tetrabutylammonium fluoride), pyridine, and PTSA-ZnCl₂ has been shown to improve the efficacy of the classical amidoxime condensation.[4]

Biological Significance and Therapeutic Applications

The resurgence of interest in 1,2,4-oxadiazole derivatives is overwhelmingly driven by their diverse and potent biological activities. This scaffold is present in a number of marketed drugs and is a key component in numerous compounds under clinical investigation.

| Therapeutic Area | Examples of Biological Activity | Representative Compounds/Targets |

| Oncology | Potent inducers of apoptosis, inhibitors of cell proliferation, Sirtuin-2 inhibitors, Topoisomerase II inhibitors.[5] | 3,5-diarylsubstituted 1,2,4-oxadiazoles, Lenvatinib (contains a related quinolone moiety). |

| Infectious Diseases | Antibacterial (including MRSA), antifungal, antiviral, and antiparasitic activities.[2] | Penicillin-binding protein 2a inhibitors. |

| Inflammation & Pain | Anti-inflammatory and analgesic properties. | FLAP (5-Lipoxygenase-activating protein) inhibitors.[6] |

| Central Nervous System | Anticonvulsant, antidepressant, and anti-Alzheimer's potential.[1] | 5-HT1B/D receptor binders.[7] |

| Agriculture | Nematicidal and fungicidal activities.[2][8] | Tioxazafen (a commercial nematicide).[8] |

Structure-Activity Relationship (SAR) Insights:

SAR studies have provided valuable insights for the rational design of more potent and selective 1,2,4-oxadiazole derivatives. For instance, in the context of anticancer activity, the nature of the substituents at the 3- and 5-positions of the oxadiazole ring plays a crucial role. It has been observed that the presence of electron-donating groups can significantly enhance antiproliferative potency, while electron-withdrawing groups may lead to a decrease in activity.

Future Perspectives

The journey of the 1,2,4-oxadiazole from its discovery over 130 years ago is a testament to the enduring value of fundamental chemical structures in the quest for novel therapeutics.[6] The continuous development of more efficient and sustainable synthetic methodologies will undoubtedly accelerate the discovery of new 1,2,4-oxadiazole-based drug candidates. As our understanding of the intricate roles this scaffold can play in modulating biological targets deepens, we can anticipate the emergence of next-generation therapeutics with improved efficacy and safety profiles for a wide range of human diseases.

References

-

Gomha, S. M., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]

-

Encyclopedia.pub. (n.d.). Novel 1,2,4-Oxadiazole Derivatives. Retrieved from [Link]

-

Li, S., et al. (2022). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules, 27(9), 2959. [Link]

-

PubMed. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Retrieved from [Link]

-

Luo, L., et al. (2023). Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides. Molecules, 28(6), 2691. [Link]

-

Marzullo, P., et al. (2020). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Arkivoc, 2020(i), 376-397. [Link]

-

ResearchGate. (n.d.). Scheme 1: Oxadiazole synthetic route done by Tieman and Krüger in 1884. Retrieved from [Link]

-

Singh, P., et al. (2020). Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. Journal of the Iranian Chemical Society, 17, 2631–2647. [Link]

-

IRIS UniPA. (2020). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from [Link]

-

Preprints.org. (2024). Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Retrieved from [Link]

-

Springer. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106, 4537–4557. [Link]

-

ResearchGate. (n.d.). Synthesis of 1,2,4‐oxadiazoles reported by Tiemann and Krüger. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures of naturally occurring 1,2,4-oxadiazole-containing compounds. Retrieved from [Link]

-

ResearchGate. (2016). 1,2,4-OXADIAZOLE: A BRIEF REVIEW FROM THE LITERATURE ABOUT THE SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Retrieved from [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. iris.unipa.it [iris.unipa.it]

- 7. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-Chloro-5-isopropyl-1,2,4-oxadiazole in Biological Systems

Abstract

The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. This guide focuses on a specific, under-characterized derivative, 3-Chloro-5-isopropyl-1,2,4-oxadiazole, and provides a comprehensive roadmap for researchers and drug development professionals to elucidate its mechanism of action. In the absence of direct literature for this specific molecule, we present a logical, experimentally-driven framework for target identification, validation, and pathway analysis. This document is structured not as a static review, but as a practical guide, detailing the causality behind experimental choices and providing robust, self-validating protocols to ensure scientific integrity.

Introduction: The 1,2,4-Oxadiazole Scaffold and the Subject Molecule

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in drug discovery due to its favorable physicochemical properties and its ability to serve as a bioisosteric replacement for amide and ester groups.[1] This scaffold is present in compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2]

The subject of this guide, this compound, possesses two key substituents that likely modulate its biological activity:

-

3-Chloro Substituent: The presence of a chlorine atom can significantly impact a molecule's properties. It can increase lipophilicity, potentially enhancing membrane permeability and interaction with hydrophobic pockets in target proteins.[3][4] Furthermore, the chloro-substitution on the 1,2,4-oxadiazole ring may render the C3 position electrophilic, creating the potential for covalent interactions with nucleophilic residues (e.g., cysteine, lysine) on target proteins.

-

5-Isopropyl Substituent: The isopropyl group is a bulky, hydrophobic moiety. Its presence can influence the molecule's steric and hydrophobic interactions with its biological target, contributing to binding affinity and selectivity.

Given these structural features, a primary hypothesis is that this compound may act as a covalent or non-covalent inhibitor of a specific protein target, thereby modulating a key signaling pathway.

A Systematic Approach to Target Identification

The initial and most critical step is to identify the direct molecular target(s) of the compound. A multi-pronged approach, combining both affinity-based and label-free methods, is recommended to increase the probability of success and to validate findings.[5][6]

Phase 1: Unbiased Target Identification

The goal of this phase is to generate a list of potential protein binders from a complex biological sample, such as a cell lysate.

This classical method remains a powerful tool for isolating target proteins.[7][8] It involves immobilizing the small molecule to a solid support to "fish" for its binding partners.

Experimental Rationale: By covalently attaching a modified version of this compound to beads, we can physically separate its binding partners from the thousands of other proteins in a cell lysate. Subsequent identification by mass spectrometry provides a direct, albeit hypothesis-generating, list of candidate targets.

Detailed Protocol: Photo-Affinity Pulldown

-

Probe Synthesis: Synthesize an analog of the compound with a linker and a terminal biotin tag. A photoreactive group (e.g., a diazirine) should be incorporated into the molecule at a position determined by Structure-Activity Relationship (SAR) studies to be non-essential for its biological activity.[9]

-

Lysate Preparation: Culture relevant cells (e.g., a cancer cell line showing sensitivity to the compound) and prepare a native cell lysate using a non-denaturing lysis buffer supplemented with protease and phosphatase inhibitors.

-

Incubation: Incubate the cell lysate with the biotinylated photo-affinity probe. A control incubation with a structurally similar but inactive analog, or with excess free compound, is crucial to distinguish specific from non-specific binders.

-

UV Crosslinking: Expose the mixture to UV light to covalently link the probe to its target proteins.

-

Affinity Purification: Add streptavidin-coated magnetic beads to the lysate to capture the biotinylated probe-protein complexes.[10]

-

Washing: Perform stringent washes to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the captured proteins and separate them via SDS-PAGE.

-

Mass Spectrometry: Excise unique protein bands that appear in the experimental lane but not the control lanes. Identify the proteins using LC-MS/MS analysis.

Data Presentation: Candidate Target List

| Protein ID (UniProt) | Protein Name | Peptide Count (Experimental) | Peptide Count (Control) | Function |

| P04637 | p53 | 15 | 1 | Tumor suppressor |

| P00533 | EGFR | 12 | 0 | Tyrosine kinase |

| Q02750 | MAPK1 | 10 | 1 | Serine/threonine kinase |

| P62258 | 14-3-3 protein zeta | 9 | 2 | Signal transduction |

Table 1: Hypothetical results from an affinity chromatography-mass spectrometry experiment. The enrichment of specific proteins in the experimental sample suggests they are potential targets.

CETSA is a label-free method that assesses target engagement in a physiological context (intact cells or cell lysates).[11][12] It is based on the principle that ligand binding stabilizes a protein, leading to an increase in its thermal denaturation temperature.[13]

Experimental Rationale: This technique allows for the confirmation of a direct drug-protein interaction within the cell. A shift in the melting temperature of a protein upon compound treatment is strong evidence of target engagement.[14]

Detailed Protocol: Isothermal Dose-Response CETSA

-

Cell Treatment: Treat intact cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Heating: Heat the cell suspensions at a specific temperature (predetermined from a melting curve experiment) for 3 minutes, followed by cooling.

-

Lysis: Lyse the cells by freeze-thaw cycles.

-

Separation: Centrifuge the lysates at high speed to pellet precipitated proteins.

-

Analysis: Collect the supernatant (containing soluble proteins) and analyze the amount of a specific candidate protein (identified from the affinity pulldown) using Western blotting.[15][16]

-

Quantification: Quantify the band intensities and plot the amount of soluble protein against the compound concentration to generate a dose-response curve.

Visualization: Target Engagement Workflow

A diagram of a potential signaling pathway inhibited by the compound.

Global Analysis of Signaling Perturbations

To gain a broader understanding of the compound's effects on cellular signaling, a phosphoproteomics approach can be employed. [17] Experimental Rationale: This unbiased, discovery-based approach can identify changes in phosphorylation across the entire proteome, confirming the on-target effects and potentially revealing novel off-target activities or downstream signaling nodes. [18][19] Phosphoproteomics Workflow:

-

Cell Culture and Treatment: Treat cell cultures with the compound or vehicle control.

-

Lysis and Digestion: Lyse the cells, extract proteins, and digest them into peptides using trypsin.

-

Phosphopeptide Enrichment: Use titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC) to enrich for phosphorylated peptides.

-

LC-MS/MS Analysis: Analyze the enriched phosphopeptides by high-resolution mass spectrometry. [1]5. Data Analysis: Quantify the relative abundance of thousands of phosphosites between the treated and control samples. A significant decrease in the phosphorylation of substrates downstream of the identified target would provide strong validation of the mechanism of action.

Conclusion and Future Directions

References

-

Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Translational Medicine. [Link]

-

University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL Translational Research Office. [Link]

-

Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. [Link]

-

Tsai, C.-F., et al. (2020). Motif-centric phosphoproteomics to target kinase-mediated signaling pathways. Cell Reports Methods. [Link]

-

AlgentBio. (n.d.). WB Protocol. [Link]

-

Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

-

Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. [Link]

-

Johnson, J. L., et al. (2023). Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates. MDPI. [Link]

-

Xue, L., et al. (2012). Sensitive kinase assay linked with phosphoproteomics for identifying direct kinase substrates. PNAS. [Link]

-

Cusabio. (n.d.). Western Blotting(WB) Protocol. [Link]

-

Wolf-Yadlin, A., et al. (2018). A Phosphoproteomics Data Resource for Systems-level Modeling of Kinase Signaling Networks. Molecular & Cellular Proteomics. [Link]

-

Biernacki, K., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals. [Link]

-

Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

-

Bradford, D., & Toth, J. (2025). Western Blot: Principles, Procedures, and Clinical Applications. StatPearls. [Link]

-

Zhao, H., et al. (2010). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Current Chemical Genomics. [Link]

-

Seo, S.-Y., & Corson, T. W. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology. [Link]

-

Shaw, B. M., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

-

Conduct Science. (2019). Affinity Chromatography Protocol. [Link]

-

Various Authors. (2020). Influence of Chlorine Substituents on Biological Activity of Chemicals. ResearchGate. [Link]

-

Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

-

Creative Biolabs. (n.d.). Affinity Chromatography. [Link]

-

Assay Genie. (n.d.). Dual Luciferase Reporter Assay Protocol. [Link]

-

Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

-

Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]

-

Karolinska Institutet. (n.d.). CETSA. [Link]

-

Asati, V., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure. [Link]

-

Pace, V., et al. (2020). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Arkivoc. [Link]

-

Jeschke, P. (1999). Influence of chlorine substituents on biological activity of chemicals: a review. ResearchGate. [Link]

-

Naumann, K. (2004). Science Dossier - How chlorine in molecules affects biological activity. Eurochlor. [Link]

Sources

- 1. A Phosphoproteomics Data Resource for Systems-level Modeling of Kinase Signaling Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 7. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. news-medical.net [news-medical.net]

- 13. annualreviews.org [annualreviews.org]

- 14. CETSA [cetsa.org]

- 15. algentbio.com [algentbio.com]

- 16. Western blot protocol | Abcam [abcam.com]

- 17. Motif-centric phosphoproteomics to target kinase-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Phosphoproteomics Workflow Explained: From Sample to Data - Creative Proteomics [creative-proteomics.com]

- 19. mdpi.com [mdpi.com]